
N-(1-(Azetidin-3-yl)ethyl)-5-fluoro-2-methoxyaniline dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1-(Azetidin-3-yl)ethyl)-5-fluoro-2-methoxyaniline dihydrochloride is a compound that belongs to the class of azetidine derivatives Azetidines are four-membered saturated heterocycles containing one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-(Azetidin-3-yl)ethyl)-5-fluoro-2-methoxyaniline dihydrochloride typically involves the following steps:
Starting Material Preparation: The synthesis begins with the preparation of the azetidine ring.
Final Product Formation:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(1-(Azetidin-3-yl)ethyl)-5-fluoro-2-methoxyaniline dihydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the azetidine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxide derivatives, while reduction may produce amine derivatives.
Scientific Research Applications
N-(1-(Azetidin-3-yl)ethyl)-5-fluoro-2-methoxyaniline dihydrochloride has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its biological activity and ability to interact with various molecular targets.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, including heterocyclic compounds and natural product analogs.
Material Science: The compound’s unique structural features make it useful in the development of novel materials with specific properties, such as conductivity and fluorescence.
Mechanism of Action
The mechanism of action of N-(1-(Azetidin-3-yl)ethyl)-5-fluoro-2-methoxyaniline dihydrochloride involves its interaction with specific molecular targets. The azetidine ring and the 5-fluoro-2-methoxyaniline moiety contribute to its binding affinity and selectivity towards these targets. The compound may modulate various biological pathways, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
- N-(azetidin-3-yl)-1-methyl-1H-pyrazol-4-amine dihydrochloride
- Ethyl 3-(azetidin-3-yloxy)benzoate hydrochloride
Uniqueness
N-(1-(Azetidin-3-yl)ethyl)-5-fluoro-2-methoxyaniline dihydrochloride is unique due to the presence of both the azetidine ring and the 5-fluoro-2-methoxyaniline moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C12H19Cl2FN2O |
|---|---|
Molecular Weight |
297.19 g/mol |
IUPAC Name |
N-[1-(azetidin-3-yl)ethyl]-5-fluoro-2-methoxyaniline;dihydrochloride |
InChI |
InChI=1S/C12H17FN2O.2ClH/c1-8(9-6-14-7-9)15-11-5-10(13)3-4-12(11)16-2;;/h3-5,8-9,14-15H,6-7H2,1-2H3;2*1H |
InChI Key |
OMBBTOSEDVBIJI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1CNC1)NC2=C(C=CC(=C2)F)OC.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


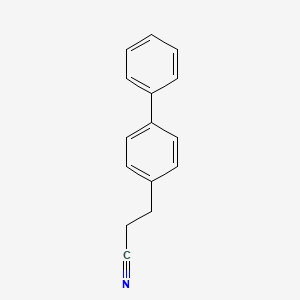
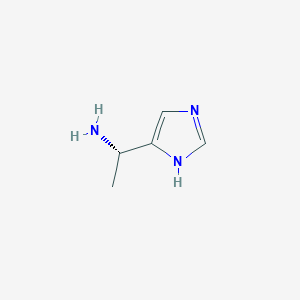
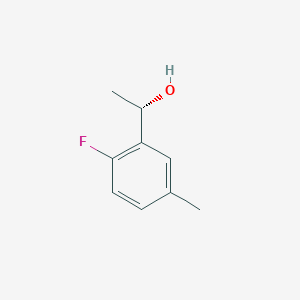
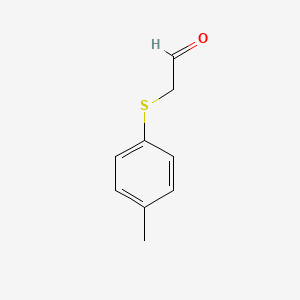
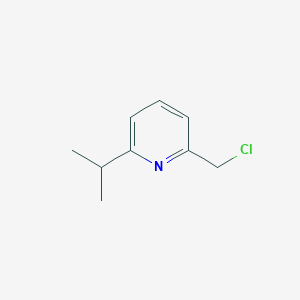
![(3S)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(3-fluoro-4-methylphenyl)propanoic acid](/img/structure/B13623179.png)
![8,8-Difluorodispiro[3.1.3^{6}.1^{4}]decane-2-sulfonylchloride](/img/structure/B13623192.png)

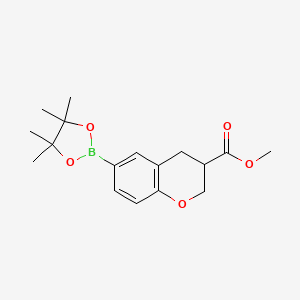
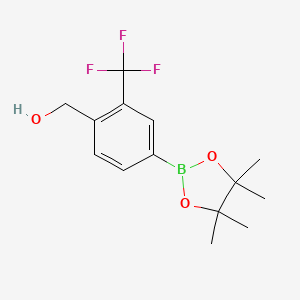


![2-[(3R,4S)-3-ethenylpiperidin-4-yl]acetic acid hydrochloride](/img/structure/B13623212.png)
![2-({[(Tert-butoxy)carbonyl]amino}methyl)imidazo[1,2-a]pyridine-7-carboxylicacid](/img/structure/B13623218.png)
